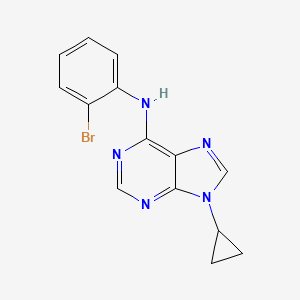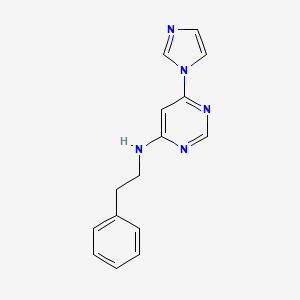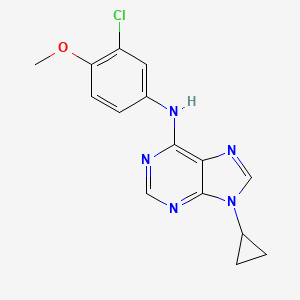
N-(4-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine, also known as 4-Fluoro-N-methyl-6-imidazolylpyrimidin-4-amine, is an imidazole-based compound that has been studied for its potential applications in a variety of scientific fields. This compound has been investigated for its potential use in the synthesis of new molecules, as well as its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-(4-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine is not yet fully understood. However, it is believed that this compound is able to interact with metal ions in a specific manner, allowing it to act as a ligand. Additionally, it is believed that this compound may be able to interact with other molecules, such as proteins, in order to produce a therapeutic effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine are not yet fully understood. However, this compound has been shown to be able to interact with metal ions in a specific manner, allowing it to act as a ligand. Additionally, this compound has been studied for its potential therapeutic applications, including its potential as an antifungal agent, an antimicrobial agent, and an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(4-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine for laboratory experiments include its cost-effectiveness and ease of synthesis. Additionally, this compound has been found to be stable and has a low toxicity profile. However, the use of this compound can be limited by its potential to interact with other compounds, leading to unwanted side effects.
Orientations Futures
The potential applications of N-(4-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine are vast and varied. Future research could focus on further exploring the compound’s potential as an antifungal agent, an antimicrobial agent, and an anti-cancer agent. Additionally, further research could be conducted to better understand the compound’s mechanism of action, as well as its potential interactions with other molecules. Finally, further research could be conducted to better understand the compound’s biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of N-(4-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine has been achieved through a variety of methods. One such method involves the reaction of 4-fluorophenylhydrazine with 2-methyl-1H-imidazole in the presence of a base, such as sodium carbonate. The resulting product is then purified through a series of chromatography techniques. This method has been found to be efficient and cost-effective.
Applications De Recherche Scientifique
N-(4-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine has been studied for its potential applications in a variety of scientific fields. It has been investigated for its ability to act as a ligand for metal ions, as well as its potential use in the synthesis of new molecules. Additionally, this compound has been studied for its potential therapeutic applications, including its potential as an antifungal agent, an antimicrobial agent, and an anti-cancer agent.
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-6-(2-methylimidazol-1-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5/c1-10-16-6-7-20(10)14-8-13(17-9-18-14)19-12-4-2-11(15)3-5-12/h2-9H,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUQXKIKSBHDAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=NC(=C2)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1,4-diazepan-1-yl)-1??,2-benzothiazole-1,1-dione](/img/structure/B6443372.png)
![2-cyclopropyl-4-ethyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine](/img/structure/B6443377.png)
![9-cyclopropyl-6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-9H-purine](/img/structure/B6443385.png)
![N-[(2-fluorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443403.png)
![9-cyclopropyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-purine](/img/structure/B6443405.png)


![N-[2-(2-methoxyphenyl)ethyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6443440.png)

![N-{3-[(9-cyclopropyl-9H-purin-6-yl)amino]-4-methoxyphenyl}acetamide](/img/structure/B6443454.png)

![2-cyclopropyl-4-ethyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443476.png)